Cas no 142856-22-2 (2,4-Difluoro-3-phenylaniline)
2,4-Difluoro-3-phenylaniline Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL9568350
- 142856-22-2
- EN300-1141945
- 2,4-DIFLUORO-3-PHENYLANILINE
- 2,4-Difluoro-3-phenylaniline
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- Inchi: 1S/C12H9F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h1-7H,15H2
- InChI Key: DRIFMIFGMJVCEH-UHFFFAOYSA-N
- SMILES: FC1C(=CC=C(C=1C1C=CC=CC=1)F)N
Computed Properties
- Exact Mass: 205.07030562g/mol
- Monoisotopic Mass: 205.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.240±0.06 g/cm3(Predicted)
- Boiling Point: 309.6±42.0 °C(Predicted)
- pka: 3.01±0.10(Predicted)
2,4-Difluoro-3-phenylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1141945-0.05g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 95% | 0.05g |
$624.0 | 2023-10-26 | |
| Enamine | EN300-1141945-0.1g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 95% | 0.1g |
$653.0 | 2023-10-26 | |
| Enamine | EN300-1141945-0.25g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1141945-0.5g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 95% | 0.5g |
$713.0 | 2023-10-26 | |
| Enamine | EN300-1141945-1.0g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 1g |
$743.0 | 2023-06-09 | ||
| Enamine | EN300-1141945-2.5g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 95% | 2.5g |
$1454.0 | 2023-10-26 | |
| Enamine | EN300-1141945-5.0g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 5g |
$2152.0 | 2023-06-09 | ||
| Enamine | EN300-1141945-10.0g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 10g |
$3191.0 | 2023-06-09 | ||
| Enamine | EN300-1141945-1g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 95% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1141945-5g |
2,4-difluoro-3-phenylaniline |
142856-22-2 | 95% | 5g |
$2152.0 | 2023-10-26 |
2,4-Difluoro-3-phenylaniline Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2,4-Difluoro-3-phenylaniline
Comprehensive Overview of 2,4-Difluoro-3-phenylaniline (CAS No. 142856-22-2): Properties, Applications, and Industry Insights
2,4-Difluoro-3-phenylaniline (CAS No. 142856-22-2) is a fluorinated aromatic amine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its phenylaniline core and difluoro substitutions, has garnered attention for its unique structural properties and versatility in synthetic chemistry. As the demand for fluorinated organic compounds grows, this molecule stands out due to its potential in drug discovery and material science applications.
The chemical structure of 2,4-Difluoro-3-phenylaniline features a benzene ring substituted with both fluorine atoms and an aniline group, making it a valuable intermediate for heterocyclic synthesis. Researchers frequently explore its reactivity in cross-coupling reactions, a trending topic in modern organic chemistry. With the rise of AI-driven drug design and green chemistry, this compound’s role in sustainable synthesis methods has become a focal point for innovation.
In the pharmaceutical sector, 2,4-Difluoro-3-phenylaniline is investigated for its potential as a building block in small-molecule therapeutics. Its fluorinated structure aligns with the industry’s shift toward bioisosteres, which improve drug metabolic stability and bioavailability. Recent studies highlight its utility in developing kinase inhibitors and antiviral agents, addressing global health challenges such as antimicrobial resistance (AMR).
From an industrial perspective, the compound’s synthesis and scalability are critical. Optimized routes using catalytic fluorination or palladium-catalyzed amination are frequently discussed in patent literature. Environmental concerns have also driven interest in solvent-free reactions and flow chemistry techniques to minimize waste, aligning with ESG (Environmental, Social, and Governance) goals.
Analytical characterization of CAS No. 142856-22-2 typically involves HPLC, NMR spectroscopy, and mass spectrometry, ensuring purity for high-value applications. Regulatory compliance, such as REACH and FDA guidelines, further underscores its safe handling and commercialization pathways.
Emerging trends like precision agriculture and smart materials have expanded the compound’s utility beyond traditional domains. For instance, its derivatives are explored in OLED (organic light-emitting diode) technologies, responding to the demand for energy-efficient displays. Such interdisciplinary applications make 2,4-Difluoro-3-phenylaniline a compelling subject for academic and industrial research alike.
In summary, 2,4-Difluoro-3-phenylaniline (CAS No. 142856-22-2) exemplifies the convergence of synthetic innovation and real-world applications. Its adaptability to green chemistry principles and relevance in life sciences ensure its continued prominence in scientific discourse. As researchers tackle global challenges, this compound remains a key player in advancing sustainable and impactful solutions.
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